REACTION_SMILES
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[C:10]([CH:11]=[CH2:12])(=[O:13])[O:14][CH3:15].[C:16](=[O:17])([O-:18])[O-:19].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([SH:9])[cH:7][cH:8]1.[Cl:22][CH2:23][Cl:24].[K+:20].[K+:21]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([S:9][CH2:12][CH2:11][C:10](=[O:13])[O:14][CH3:15])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(S)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COC(=O)CCSc1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |